(5Z)-3-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Thiazolidine-2,4-dione: This is a five-membered ring containing a thiazolidine core with two carbonyl groups (2,4-dione).
Indole: A bicyclic aromatic system with a nitrogen atom.
Morpholine: A heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms.
- Overall, this compound combines diverse structural elements, making it intriguing for scientific exploration.
Preparation Methods
- The synthesis of this compound involves two steps:
Formation of 1-(morpholin-4-yl)propane-1,2-dione:
Reaction with 4-allylthiosemicarbazide:
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include thiazolidine derivatives, indole-based molecules, and morpholine-containing structures.
- Uniqueness lies in the combination of these diverse elements.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O4S/c1-2-23-19(25)17(28-20(23)26)11-14-12-22(16-6-4-3-5-15(14)16)13-18(24)21-7-9-27-10-8-21/h3-6,11-12H,2,7-10,13H2,1H3/b17-11- |
InChI Key |
WBCOFCLVZKNFFO-BOPFTXTBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)/SC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)SC1=O |
Origin of Product |
United States |
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